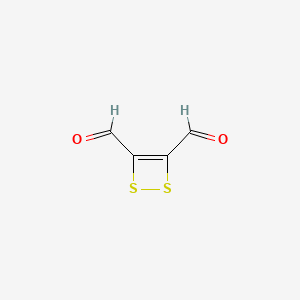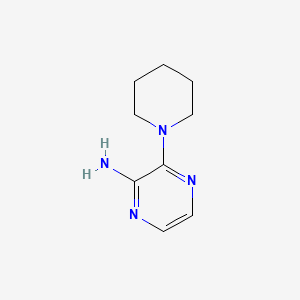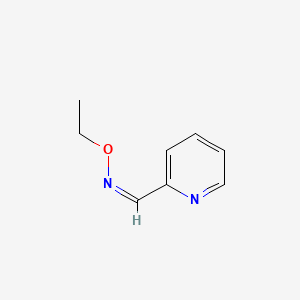
7-Hydroxyisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisatin is a chemical compound with the CAS Number: 116569-07-4 . It has a molecular weight of 163.13 . It is a solid substance at room temperature .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A three-component reaction comprising isatin, amino acids, and but-2-ynedioates in an aqueous medium employing microwave irradiation with base- and catalyst-free conditions was described .
Molecular Structure Analysis
Isatin is a highly reactive chemical that has been used as a nucleophile and an electrophile in synthetic chemistry . Nucleophilic additions to the third position keto group are the most well-known reaction of isatin as an electrophile .
Chemical Reactions Analysis
Isatin is responsible for increasing the dopamine level in the brain by the inhibition of an MAO enzyme . It is a reversible inhibitor for both the MAOs, and shows high selectivity potent inhibition for MAO-B .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 163.13 . It is stored in a refrigerator .
Scientific Research Applications
Renoprotective Effects : 7-Hydroxycoumarin, an analogue of 7-Hydroxyisatin, has been found to protect against cisplatin-induced acute kidney injury in mice. This protective effect is achieved by inhibiting necroptosis and promoting Sox9-mediated tubular epithelial cell proliferation (Wu et al., 2020).
Enhancement of Acetylcholine-Induced Glutamate Release : 5-Hydroxyindole, another analogue, potentiates human α7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in cerebellar slices, indicating potential neuropharmacological applications (Zwart et al., 2002).
Inhibition of Monoamine Oxidase : Hydroxylation of the aromatic ring of isatin, forming compounds like 5-hydroxyisatin, changes its inhibitory potency in favor of monoamine oxidase A, suggesting potential applications in neuropsychiatric disorders (Medvedev et al., 1992).
Analgesic Properties : 7-Hydroxymitragynine, an alkaloid from the Thai medicinal herb Mitragyna speciosa, exhibits potent opioid analgesic effects through mu-opioid receptors. This property highlights its potential for pain management and opioid studies (Matsumoto et al., 2005).
Anti-inflammatory Activities : 7-Hydroxycoumarin has shown anti-inflammatory effects in several studies. For example, 7-Hydroxyfrullanolide, a sesquiterpene lactone, suppresses pro-inflammatory cytokines through NF-κB inhibition (Fonseca et al., 2011).
Antipyretic Action : Isatin and its analogues, such as 6-hydroxyisatin, have demonstrated antipyretic (fever-reducing) effects in mice and rats, indicating their potential in managing fever-related conditions (Telegdy et al., 2011).
Oncology Applications : 7-Hydroxycoumarin and its derivatives have shown efficacy in inhibiting the proliferation and migration of cancer cells. For instance, they have been observed to inhibit oncogene-induced transformation of murine fibroblasts, suggesting potential applications in cancer therapy (Seliger & Pettersson, 2005).
Mechanism of Action
Target of Action
The primary target of 7-Hydroxyisatin is the Monoamine Oxidase (MAO) enzyme, specifically the MAO-B isozyme . MAO is a protein with a key function in the catabolism of neuroamines in both central and peripheral parts of the body . It has emerged as a drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
Mode of Action
This compound acts as a reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A . It increases the dopamine level in the brain by inhibiting the MAO enzyme . This inhibition of MAO enzymes leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the nervous system .
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the catabolism of neuroamines . This results in an increase in the levels of these neurotransmitters, particularly dopamine, in the brain . The increased dopamine levels can have various downstream effects, including potential benefits for conditions like Parkinson’s disease and depression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the increase in dopamine levels in the brain due to the inhibition of MAO enzymes . This can lead to various effects on mood, movement, and other functions regulated by dopamine .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Hydroxyisatin has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neuroamines . This interaction with MAO suggests that this compound could potentially influence neurotransmitter levels and thus, neuronal signaling .
Cellular Effects
This compound’s influence on cellular processes is primarily through its interactions with enzymes like MAO. By inhibiting MAO, this compound can potentially affect the levels of neurotransmitters, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. For example, it has been found to inhibit MAO, potentially leading to changes in neurotransmitter levels and thus, influencing gene expression .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes like MAO. These interactions could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-hydroxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)9-8(12)7(4)11/h1-3,10H,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMULBVRCNCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)

![2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B568407.png)

![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)

![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)
